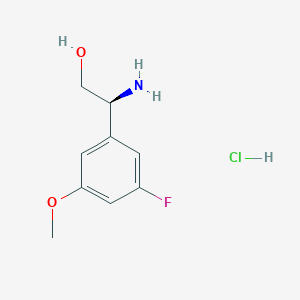

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

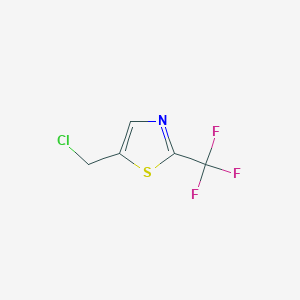

The synthesis of related compounds often involves multi-step reactions, starting from readily available phenyl ethanone derivatives. For instance, Puthran et al. (2019) described the synthesis of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone using the Gewald synthesis technique, which could offer insights into similar synthetic routes for the compound (Puthran et al., 2019).

Molecular Structure Analysis

Structural characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectral data play a crucial role in establishing the molecular structure of synthesized compounds. The study by Puthran et al. (2019) showcases how these techniques can confirm the structure of complex molecules, indicating a similar approach can be employed to analyze "(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride" (Puthran et al., 2019).

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Pharmacokinetics

- The in vivo metabolism of phenethylamine derivatives, closely related to (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, has been studied in rats. These studies help in understanding the pharmacokinetics and metabolic pathways of similar compounds (Kanamori et al., 2002).

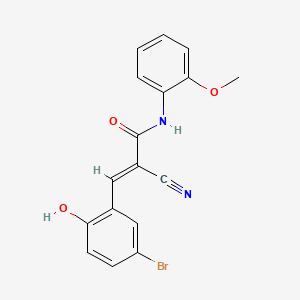

Synthesis and Antimicrobial Activity

- Novel Schiff bases using derivatives that include 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been synthesized, indicating a method for producing compounds with potential antimicrobial properties (Puthran et al., 2019).

Organometallic Chemistry

- Research involving the activation of compounds like 1-(4-methoxyphenyl)-2-propyn-1-ol, which shares a structural similarity with (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, can provide insights into the development of new organometallic compounds with potential applications in catalysis and materials science (Bustelo et al., 2007).

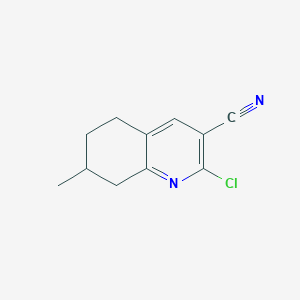

Nucleoside Analog Synthesis

- Studies on nucleoside analogs related to 5-fluorocytosine, involving compounds such as 4-amino-5-fluoro-2-methoxypyridine, are crucial for developing new therapeutic agents, particularly in the field of antiviral and anticancer drugs (Nesnow & Heidelberger, 1975).

Enantioselective Metabolism Studies

- Understanding the enantioselective metabolism of endocrine disruptors, which often involves compounds with similar structures to (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, is crucial for assessing their environmental impact and potential health risks (Hu & Kupfer, 2002).

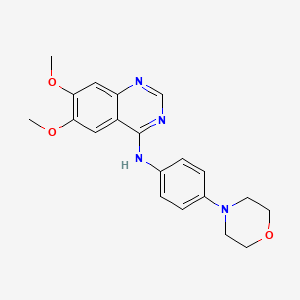

Wirkmechanismus

Studies suggest that “(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” may act as an inhibitor for certain enzymes, such as phospholipase A2 (PLA2). PLA2 plays a role in various biological processes, including inflammation and pain perception. Inhibiting PLA2 activity could potentially offer therapeutic benefits in conditions like arthritis and chronic pain. Some research indicates that this compound may exhibit antimicrobial activity against certain bacterial and fungal strains. It may also interact with specific neurotransmitter systems in the brain.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2.ClH/c1-13-8-3-6(9(11)5-12)2-7(10)4-8;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBVSZPLTNLKTL-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H](CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)

![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)

![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)